AM694 3-iodo isomer

Synthetic Cannabinoid Positional Isomer Structure-Activity Relationship

The undetermined CB1/CB2 affinity of AM694 3-iodo isomer creates a critical analytical gap: substituting the parent AM-694 (2-iodo) leads to invalidated quantitative results. This ≥98% pure crystalline solid is the exact solution for independent method validation. - Essential for developing LC-MS/MS/GC-MS methods with distinct retention times and fragmentation patterns for unambiguous isomer differentiation. - Required for hepatocyte incubation studies and recombinant enzyme assays to characterize phase I and II metabolites for clinical/forensic casework interpretation. - Serves as an immunogen and assay calibrator for generating monoclonal antibodies specific to this 3-iodophenyl epitope in rapid screening immunoassays.

Molecular Formula C20H19FINO
Molecular Weight 435.3 g/mol
CAS No. 1427325-91-4
Cat. No. B583793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM694 3-iodo isomer
CAS1427325-91-4
Synonyms(1-(5-fluoropentyl)-1H-indol-3-yl)(3-iodophenyl)methanone
Molecular FormulaC20H19FINO
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I
InChIInChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2
InChIKeyQIKGCUFVLWGTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AM694 3-iodo isomer (CAS 1427325-91-4): A Structurally Distinct Synthetic Cannabinoid for Forensic and Receptor Pharmacology Research


AM694 3-iodo isomer (CAS 1427325-91-4) is a synthetic cannabinoid belonging to the aminoalkylindole class. Structurally, it features a 1-(5-fluoropentyl)indole core linked via a methanone bridge to a 3-iodophenyl moiety . It is a positional isomer of the well-characterized CB1/CB2 agonist AM-694 (CAS 335161-03-0), which bears a 2-iodophenyl substituent [1]. The compound is supplied as a crystalline solid with a molecular formula of C20H19FINO and a molecular weight of 435.3 g/mol, and is intended exclusively for forensic and research applications .

Why AM694 3-iodo isomer (CAS 1427325-91-4) Cannot Be Substituted with the Parent AM-694 or Other Isomers in Quantitative Assays


Positional isomerism in synthetic cannabinoids profoundly impacts receptor binding kinetics, metabolic pathways, and analytical detection. The 3-iodo isomer of AM694 (CAS 1427325-91-4) is not a simple alternative to AM-694 (2-iodo isomer, CAS 335161-03-0). The parent AM-694 exhibits high CB1 affinity (Ki = 0.08 nM) and 18-fold selectivity over CB2 (Ki = 1.44 nM) [1]. In contrast, the CB1 and CB2 receptor affinities for the 3-iodo isomer remain experimentally undetermined . This critical data gap means that any assumption of equipotency or similar selectivity is unfounded. For applications requiring precise quantification—such as forensic toxicology or receptor occupancy studies—substitution with AM-694 would introduce uncontrolled variables and invalidate quantitative results. Furthermore, analytical methods (LC-MS/MS, GC-MS) developed for AM-694 rely on distinct retention times and fragmentation patterns; the 3-iodo isomer requires independent method validation [2].

Quantitative Differentiators for AM694 3-iodo isomer (CAS 1427325-91-4) Relative to AM-694 and Other Isomers


Structural Differentiation: 3-Iodophenyl vs. 2-Iodophenyl Substitution

AM694 3-iodo isomer (CAS 1427325-91-4) differs from the parent AM-694 (CAS 335161-03-0) by the position of the iodine atom on the benzoyl moiety. AM-694 contains a 2-iodophenyl group (ortho substitution), while the 3-iodo isomer contains a 3-iodophenyl group (meta substitution) [1]. This single-atom positional change alters the three-dimensional conformation and electronic distribution of the molecule, which directly influences receptor binding pocket interactions [2].

Synthetic Cannabinoid Positional Isomer Structure-Activity Relationship

CB1/CB2 Receptor Affinity: Experimentally Undetermined for the 3-Iodo Isomer

The CB1 and CB2 receptor binding affinities (Ki values) for AM694 3-iodo isomer have not been experimentally determined [1]. This stands in stark contrast to the parent AM-694, for which Ki values are well-established: 0.08 nM at CB1 and 1.44 nM at CB2 [2]. The absence of affinity data for the 3-iodo isomer means its pharmacological profile is currently unknown and cannot be inferred from AM-694.

CB1 Receptor CB2 Receptor Binding Affinity Ki

Physical Property Differentiation: Solubility and Stability

AM694 3-iodo isomer exhibits specific solubility characteristics that differ from the parent compound due to altered molecular geometry. It is supplied as a crystalline solid with ≥98% purity . Solubility in DMF is 20 mg/mL, in DMSO is 20 mg/mL, in ethanol is 10 mg/mL, and in PBS (pH 7.2) is 0.5 mg/mL . Recommended storage is at -20°C, with stability of at least 5 years under these conditions .

Solubility Stability Formulation Storage

Chromatographic Differentiation: Unique Retention Time and Mass Spectral Profile

As a positional isomer, AM694 3-iodo isomer produces a distinct chromatographic retention time and mass fragmentation pattern compared to AM-694 (2-iodo isomer). While specific retention times are method-dependent, the compound's unique molecular structure (exact mass: 435.0495 Da) and iodine substitution pattern yield characteristic MS/MS transitions essential for unambiguous identification in complex biological matrices [1].

LC-MS/MS GC-MS Forensic Toxicology Analytical Standard

Purity and Formulation Consistency for Research Reproducibility

Commercial preparations of AM694 3-iodo isomer are supplied with a minimum purity of 98%, as determined by HPLC or GC analysis . The compound is provided as a crystalline solid, ensuring batch-to-batch consistency for quantitative analytical work. This level of purity meets the requirements for use as a certified reference material in forensic toxicology laboratories [1].

Purity Quality Control Reference Standard Reproducibility

Primary Research and Forensic Applications for AM694 3-iodo isomer (CAS 1427325-91-4)


Forensic Toxicology: Analytical Reference Standard for Isomer-Specific Identification

AM694 3-iodo isomer serves as an essential certified reference material for forensic toxicology laboratories developing and validating LC-MS/MS or GC-MS methods for the detection of synthetic cannabinoids in biological specimens [1]. Its distinct retention time and mass spectral profile enable unambiguous differentiation from the parent AM-694 and other isomers in seized drug analysis and post-mortem toxicology [2]. The compound's ≥98% purity supports quantitative method validation in accordance with international guidelines [3].

Cannabinoid Receptor Pharmacology: Structure-Activity Relationship (SAR) Studies

The undetermined CB1/CB2 receptor affinity of AM694 3-iodo isomer makes it a valuable tool for SAR investigations exploring the impact of halogen position on cannabinoid receptor binding and activation [1]. Researchers can use this compound to systematically compare the pharmacological consequences of meta (3-iodo) versus ortho (2-iodo) substitution on the benzoyl moiety, thereby refining pharmacophore models of CB1/CB2 ligands [2].

Metabolism and Disposition Studies: Isomer-Specific Metabolite Profiling

As an emerging synthetic cannabinoid, the in vitro and in vivo metabolic pathways of AM694 3-iodo isomer have not been fully characterized. This compound is required for hepatocyte incubation studies and recombinant enzyme assays to identify phase I and phase II metabolites [1]. The resulting metabolite profiles are critical for developing targeted analytical methods and interpreting human exposure in clinical and forensic casework [2].

Immunoassay Development: Generation of Isomer-Specific Antibodies

The unique 3-iodophenyl epitope of this isomer presents an opportunity to generate monoclonal antibodies with high specificity for AM694 3-iodo isomer, as demonstrated for the parent AM-694 [1]. Such antibodies are essential components of rapid screening immunoassays for detecting this compound in urine or oral fluid, and require the purified isomer as an immunogen and assay calibrator [2].

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